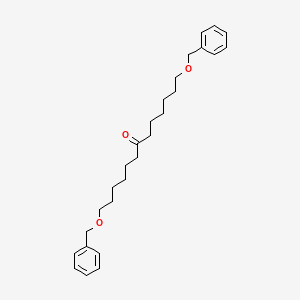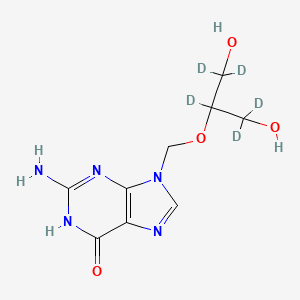
Ganciclovir-d5
Übersicht
Beschreibung
Ganciclovir-d5 ist ein deuteriummarkiertes Analogon von Ganciclovir, einem potenten antiviralen Mittel, das hauptsächlich zur Behandlung von Zytomegalievirus-Infektionen eingesetzt wird. Die Einarbeitung von Deuteriumatomen in das Ganciclovir-Molekül erhöht seine metabolische Stabilität und verlängert seine Halbwertszeit, was es zu einem wertvollen Werkzeug in pharmakokinetischen Studien und therapeutischen Anwendungen macht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound beinhaltet die Verwendung von kommerziell erhältlichem Glycerin-d5 als Ausgangsmaterial. Der Syntheseweg umfasst mehrere wichtige Schritte:
Schutz der Hydroxylgruppen: Glycerin-d5 wird mit Pivaloylchlorid in Pyridin behandelt, um die Hydroxylgruppen zu schützen, wodurch ein Bis-Pivaloylester-Zwischenprodukt gebildet wird.
Bildung des Zwischenprodukts: Das geschützte Zwischenprodukt wird dann bei Raumtemperatur mit einer Mischung aus Essigsäure und Essigsäureanhydrid in Dimethylsulfoxid umgesetzt, um ein Methylthio-Methoxy-Derivat zu erhalten.
Abschließende Entschützung und Cyclisierung: Der letzte Schritt beinhaltet die Entschützung und Cyclisierung, um this compound zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab, wobei die Reaktionsbedingungen optimiert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von automatisierten Synthese- und Reinigungstechniken, wie z. B. der Hochleistungsflüssigkeitschromatographie, ist in industriellen Umgebungen üblich .
Wissenschaftliche Forschungsanwendungen
Ganciclovir-d5 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Pharmakokinetische Studien: Wird als interner Standard in der Massenspektrometrie verwendet, um die Pharmakokinetik von Ganciclovir und seinen Analoga zu untersuchen.
Antivirale Forschung: Wird bei der Entwicklung und Erprobung antiviraler Therapien gegen das Zytomegalievirus und andere Herpesviren eingesetzt.
Studien zur metabolischen Stabilität: Die Deuteriummarkierung hilft bei der Untersuchung der metabolischen Stabilität und der Abbauwege von Ganciclovir.
Arzneimittelentwicklung: Wird bei der Entwicklung und Synthese neuer antiviraler Mittel mit verbesserten pharmakologischen Eigenschaften verwendet.
Wirkmechanismus
This compound übt seine antiviralen Wirkungen aus, indem es die Replikation der viralen DNA hemmt. Die Verbindung wird durch die virale Thymin-Kinase zu this compound-Triphosphat phosphoryliert, das selektiv die virale DNA-Polymerase hemmt. Diese Hemmung verhindert die Verlängerung der viralen DNA, wodurch die virale Replikation gestoppt wird .
Wirkmechanismus
Target of Action
Ganciclovir-d5, also known as 2-amino-9-[(1,1,2,3,3-pentadeuterio-1,3-dihydroxypropan-2-yl)oxymethyl]-1H-purin-6-one, primarily targets the DNA polymerase of the Herpesvirus family , including cytomegalovirus (CMV) . This enzyme plays a crucial role in the replication of viral DNA, making it an effective target for antiviral drugs .
Mode of Action
The mode of action of this compound involves inhibiting virus replication. This inhibitory action is highly selective as the drug must be converted to its active form by a virus-encoded cellular enzyme, thymidine kinase (TK) . The active form of the drug, ganciclovir-5’-triphosphate (ganciclovir-TP), then selectively and potently inhibits the viral DNA polymerase .
Biochemical Pathways
This compound affects the biochemical pathways involved in viral DNA synthesis. By inhibiting the DNA polymerase, it prevents the replication of viral DNA, thereby disrupting the life cycle of the virus . The exact biochemical pathways affected by this compound are complex and may vary depending on the specific virus being targeted.
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is administered intravenously and has a bioavailability of 5% when taken orally . The drug is metabolized by guanylate kinase, an enzyme encoded by the CMV UL97 gene product . The elimination half-life of this compound is between 2.5 and 5 hours, and it is primarily excreted by the kidneys .
Result of Action
The result of this compound’s action is the inhibition of viral DNA replication, leading to the prevention of virus proliferation . This makes it an effective treatment for infections caused by the Herpesvirus family, including CMV. It is used to treat complications from AIDS-associated CMV infections and is also effective against pneumonia, encephalitis, and gastrointestinal diseases caused by CMV .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the patient’s immune status, the presence of the virus-encoded thymidine kinase required for the drug’s activation, and the patient’s renal function, which affects drug excretion
Safety and Hazards
Ganciclovir-d5 may cause respiratory tract irritation, skin irritation, and eye irritation . It may be harmful if swallowed . It is recommended to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Ganciclovir-d5 interacts with various enzymes and proteins in biochemical reactions. It undergoes triphosphorylation to become active, with the initial monophosphorylation catalyzed by UL97-encoded kinase and subsequently by cellular kinases . The deuterium labeling can increase the metabolic stability of the drug due to the higher strength of the C–D bond compared to the C–H bond .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits viral deoxyribonucleic acid (DNA) synthesis through competitive incorporation during viral DNA synthesis, leading to DNA chain termination . It is effective against cytomegalovirus, human herpes virus infections, and even against pneumonia, encephalitis, and gastrointestinal diseases .
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion into an active form through triphosphorylation. The active form of this compound competitively incorporates into the viral DNA during synthesis, causing premature termination of the DNA chain .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound exhibits stable effects on cellular function. The deuterium incorporation in this compound and its prodrug was >98%, indicating no loss of deuterium by exchange in the course of synthesis .
Metabolic Pathways
This compound is involved in metabolic pathways related to antiviral medication. It undergoes triphosphorylation to become active, with the initial monophosphorylation catalyzed by UL97-encoded kinase and subsequently by cellular kinases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ganciclovir-d5 involves the use of commercially available glycerol-d5 as a starting material. The synthetic route includes several key steps:
Protection of Hydroxyl Groups: Glycerol-d5 is treated with pivaloyl chloride in pyridine to protect the hydroxyl groups, forming a bis-pivaloyl ester intermediate.
Formation of Intermediate: The protected intermediate is then reacted with a mixture of acetic acid and acetic anhydride in dimethyl sulfoxide at room temperature to yield a methylthio-methoxy derivative.
Final Deprotection and Cyclization: The final step involves deprotection and cyclization to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis and purification techniques, such as high-performance liquid chromatography, is common in industrial settings .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ganciclovir-d5 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende Aldehyd- oder Carbonsäurederivate zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine Alkohol-Derivate umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das this compound-Molekül einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Nucleophile wie Natriumazid und Thiole werden bei Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von this compound, wie z. B. Alkohole, Aldehyde, Carbonsäuren und substituierte Analoga .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Aciclovir: Ein weiteres antivirales Mittel zur Behandlung von Herpesvirusinfektionen.
Valganciclovir: Ein Prodrug von Ganciclovir mit verbesserter Bioverfügbarkeit nach oraler Verabreichung.
Cidofovir: Ein antivirales Mittel zur Behandlung der Zytomegalievirus-Retinitis bei AIDS-Patienten.
Einzigartigkeit von Ganciclovir-d5
This compound ist aufgrund seiner Deuteriummarkierung einzigartig, die seine metabolische Stabilität erhöht und seine Halbwertszeit im Vergleich zu nicht deuteriertem Ganciclovir verlängert. Dies macht es besonders wertvoll in pharmakokinetischen Studien und therapeutischen Anwendungen .
Eigenschaften
IUPAC Name |
2-amino-9-[(1,1,2,3,3-pentadeuterio-1,3-dihydroxypropan-2-yl)oxymethyl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O4/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17)/i1D2,2D2,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSCQMHQWWYFCW-QJWYSIDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1COC(CO)CO)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])O)OCN1C=NC2=C1N=C(NC2=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747849 | |
| Record name | 2-Amino-9-({[1,3-dihydroxy(~2~H_5_)propan-2-yl]oxy}methyl)-3,9-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189966-73-1 | |
| Record name | 2-Amino-9-({[1,3-dihydroxy(~2~H_5_)propan-2-yl]oxy}methyl)-3,9-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Can you elaborate on the analytical methods employed in the studies utilizing Ganciclovir-d5?
A2: Both studies employed a highly sensitive and specific technique called Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify Ganciclovir in human plasma. [, ] This method involves separating the analytes of interest (Ganciclovir and this compound) based on their physicochemical properties using liquid chromatography. Subsequently, the separated components are detected and quantified by mass spectrometry based on their unique mass-to-charge ratios. This combined approach allows for accurate and sensitive measurement of Ganciclovir concentrations even in the presence of other compounds within the plasma samples.
Q2: What advantages does the use of solid-phase extraction (SPE) offer in the analysis of Valganciclovir and Ganciclovir, as mentioned in one of the studies?
A3: One study utilized solid-phase extraction (SPE) employing mixed-mode cation exchange cartridges for extracting both Valganciclovir and Ganciclovir from plasma. [] SPE offers several advantages compared to other extraction techniques:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


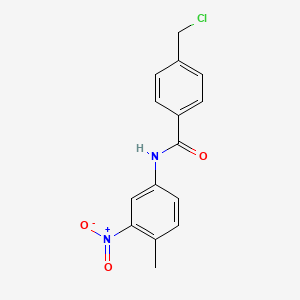

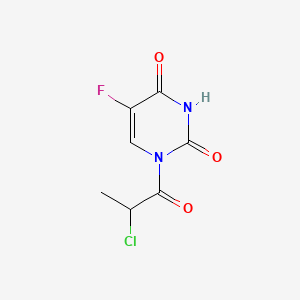
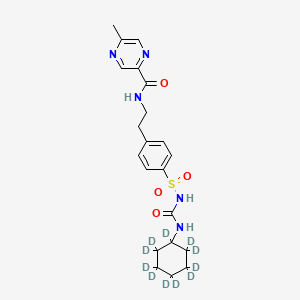
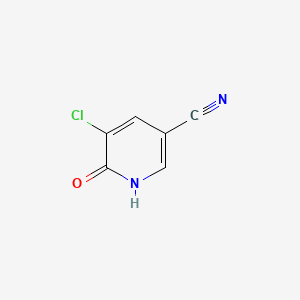
![3-(2-Chloroethyl-d4)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B562464.png)
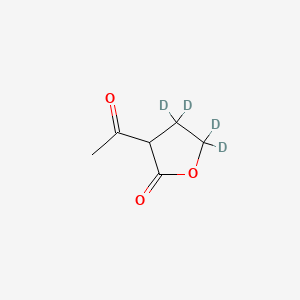
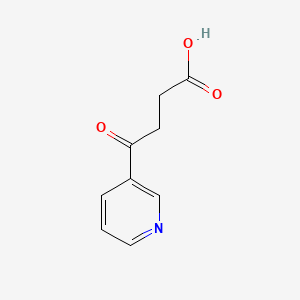

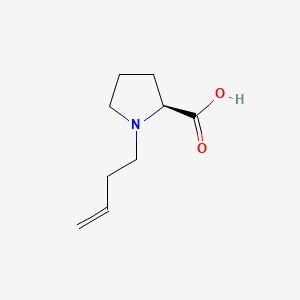

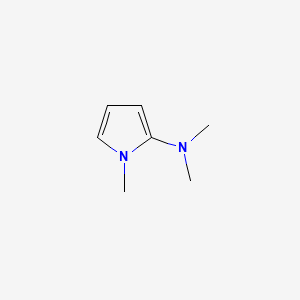
![lithium;sodium;5-[(4-hydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-hydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B562475.png)
